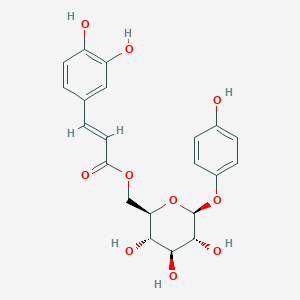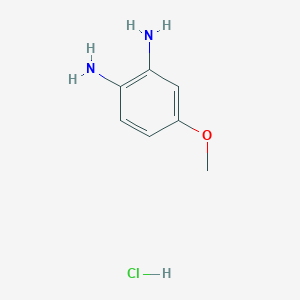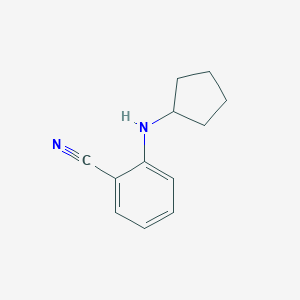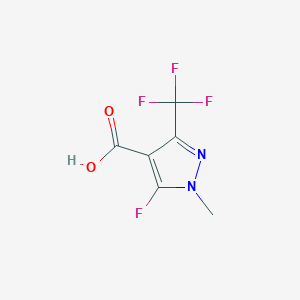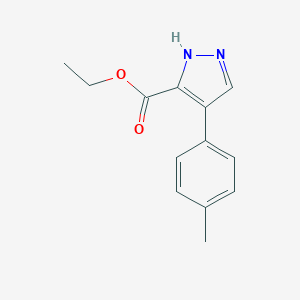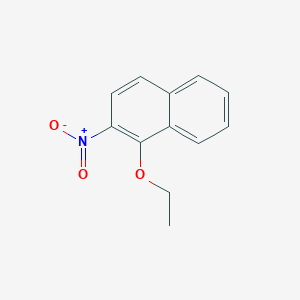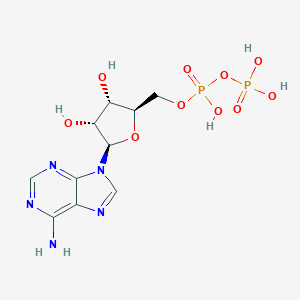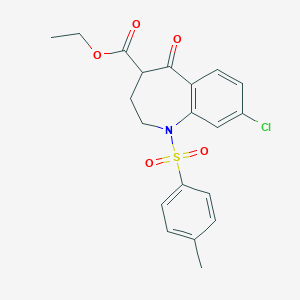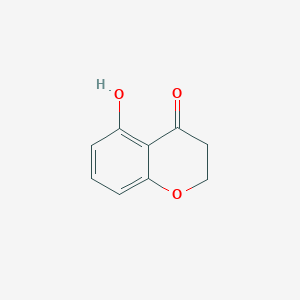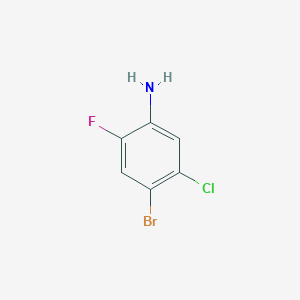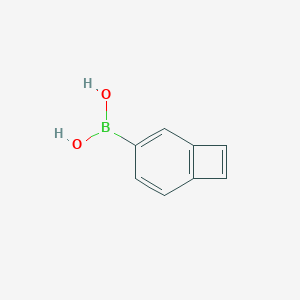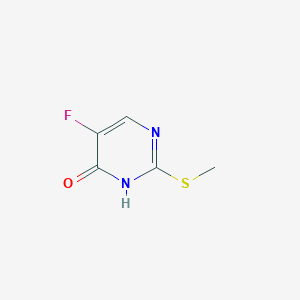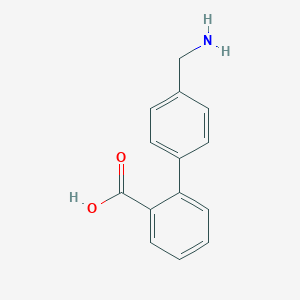
4'-(Aminomethyl)-biphenyl-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4'-(Aminomethyl)-biphenyl-2-carboxylic acid can be achieved through several methods:
Catalytic Hydrogenation: This method involves the catalytic hydrogenation of 4-cyanobenzoic acid.
Amination: Another approach is the amination of 4-chloromethylbenzoic acid or 4-bromomethylbenzoic acid.
Reduction: The reduction of 4-formylbenzoic acid oxime in the presence of a base can also yield this compound.
Analyse Des Réactions Chimiques
4'-(Aminomethyl)-biphenyl-2-carboxylic acid undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the amino group.
Common reagents used in these reactions include hydrogen gas for hydrogenation, bases for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4'-(Aminomethyl)-biphenyl-2-carboxylic acid has several scientific research applications:
Mécanisme D'action
The antifibrinolytic action of 4'-(Aminomethyl)-biphenyl-2-carboxylic acid is similar to that of aminocaproic acid. It works by inhibiting the activation of plasminogen to plasmin, an enzyme responsible for the breakdown of fibrin clots . This inhibition helps in stabilizing clots and preventing excessive bleeding.
Comparaison Avec Des Composés Similaires
4'-(Aminomethyl)-biphenyl-2-carboxylic acid is often compared with other antifibrinolytic agents such as aminocaproic acid and tranexamic acid. While all these compounds share a similar mechanism of action, this compound is noted for its higher potency in inhibiting fibrinolysis .
Similar Compounds
Aminocaproic Acid: Another antifibrinolytic agent used to control bleeding.
Tranexamic Acid: A more potent antifibrinolytic agent compared to aminocaproic acid.
Propriétés
IUPAC Name |
2-[4-(aminomethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8H,9,15H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNIQRODCAAAQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
